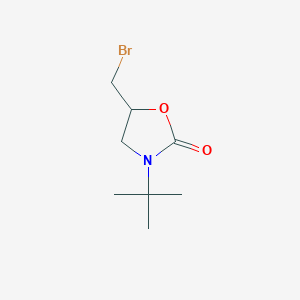
5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one: is a heterocyclic organic compound that contains a bromomethyl group attached to an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one typically involves the bromination of a precursor compound. One common method involves the reaction of 3-tert-butyl-1,3-oxazolidin-2-one with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one: undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazolidinone ring or the bromomethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one: has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic properties and are studied for their biological activities.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: The compound and its derivatives are investigated for their interactions with biological molecules and potential as biochemical probes.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is a reactive site that can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis to introduce different functional groups into the molecule.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-3-tert-butyl-1,3-oxazolidin-2-one
- 5-(Iodomethyl)-3-tert-butyl-1,3-oxazolidin-2-one
- 5-(Hydroxymethyl)-3-tert-butyl-1,3-oxazolidin-2-one
Comparison
- Reactivity : The bromomethyl group in 5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one is more reactive than the chloromethyl group but less reactive than the iodomethyl group. This makes it a versatile intermediate for various chemical reactions.
- Applications : While all these compounds can be used in organic synthesis, the specific applications may vary based on their reactivity and the desired functional groups in the final product.
- Stability : The stability of these compounds can differ, with the bromomethyl derivative generally being more stable than the iodomethyl derivative but less stable than the chloromethyl derivative.
Properties
Molecular Formula |
C8H14BrNO2 |
|---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
5-(bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H14BrNO2/c1-8(2,3)10-5-6(4-9)12-7(10)11/h6H,4-5H2,1-3H3 |
InChI Key |
OBTZWHVMFAWADT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(OC1=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



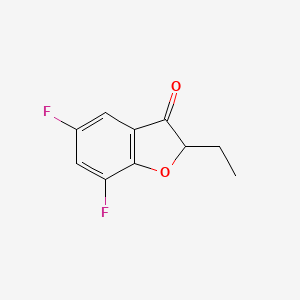
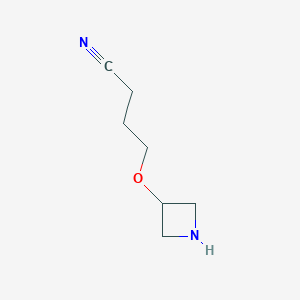
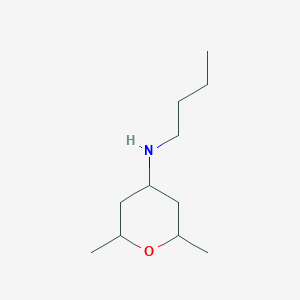
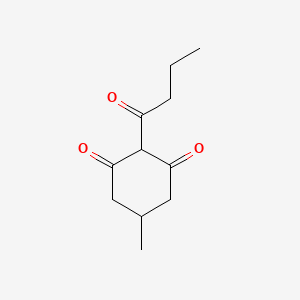
![({[1-(Iodomethyl)cyclopentyl]oxy}methyl)benzene](/img/structure/B13300783.png)
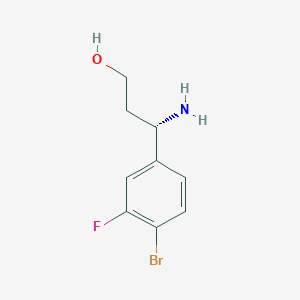
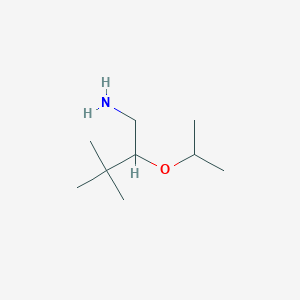

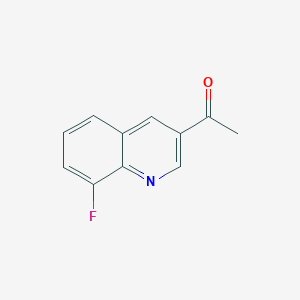
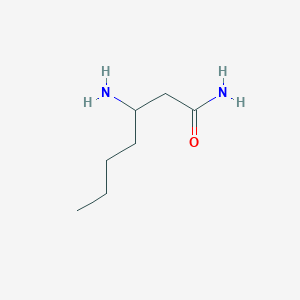
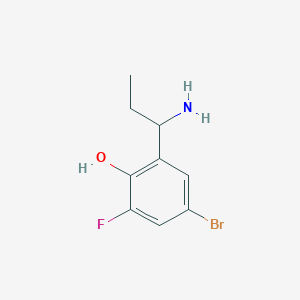
![1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B13300845.png)
![(Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13300849.png)
